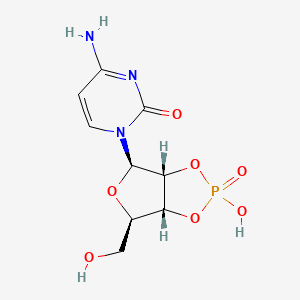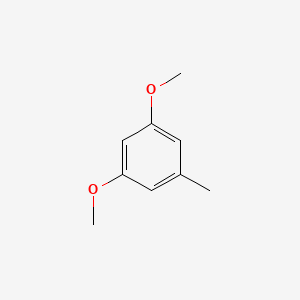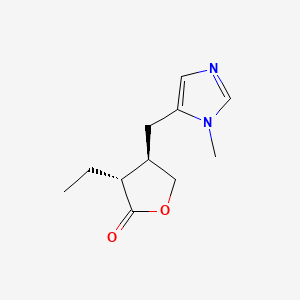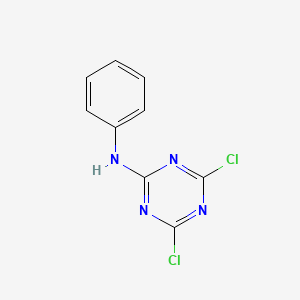
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Overview
Description
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the triazine ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that triazine derivatives, in general, exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and antiviral effects .
Mode of Action
It is known that triazine derivatives can interact with various biological targets due to their ability to form hydrogen bonds with biological macromolecules .
Biochemical Pathways
Given the broad range of biological activities exhibited by triazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
It is known that triazine derivatives exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It is known that environmental factors can significantly impact the effectiveness and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it disrupts metabolic pathways, leading to cell death . In mammalian cells, it may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting enzyme activity or altering protein function. This binding can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . Additionally, the compound may induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in bacterial metabolic pathways, leading to the accumulation of specific metabolites and disruption of normal cellular processes . In mammalian systems, it may affect metabolic pathways related to detoxification and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . In bacterial cells, it may be actively transported into the cell, where it exerts its antimicrobial effects. In mammalian cells, its distribution may be influenced by factors such as membrane permeability and binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine can be synthesized through the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline. The reaction typically involves the following steps:
Reaction Setup: Cyanuric chloride is dissolved in an appropriate solvent such as acetone or dioxane.
Addition of Aniline: Aniline is added to the reaction mixture, and the reaction is carried out under controlled temperature conditions (usually between 0°C to 25°C).
Formation of Product: The reaction mixture is stirred for several hours, leading to the formation of this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in a shorter reaction time .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate, potassium carbonate, and various amines. The reactions are typically carried out in solvents like dioxane or acetone at temperatures ranging from 0°C to 80°C.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield various substituted triazine derivatives .
Scientific Research Applications
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound has been investigated for its antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent against various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-benzyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(4-bromophenyl)-1,3,5-triazin-2-amine
Uniqueness
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACFASUHQGNXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274583 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-40-4 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1218916.png)
![(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)
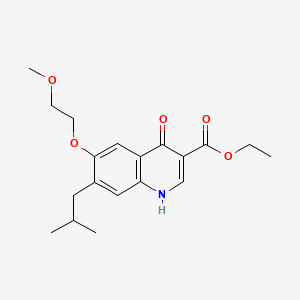
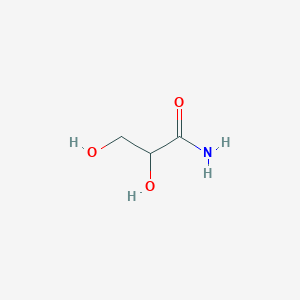

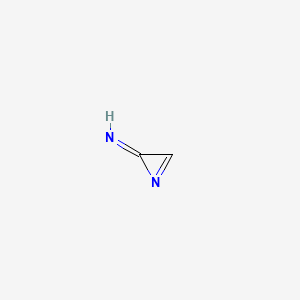
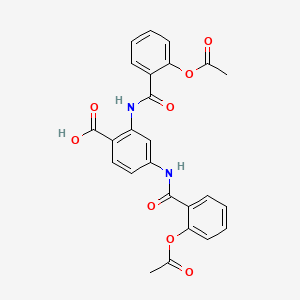
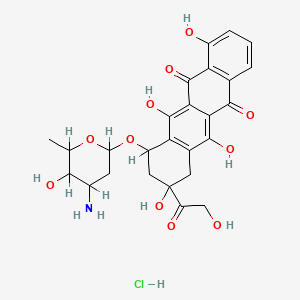
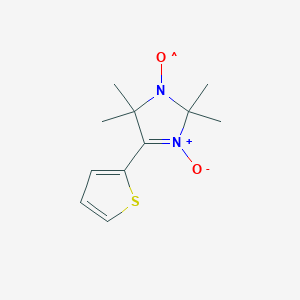
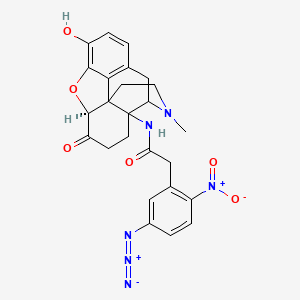
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)
